molecular formula C10H5BrF3NO B1370947 8-Bromo-6-(trifluoromethoxy)quinoline CAS No. 1020253-25-1

8-Bromo-6-(trifluoromethoxy)quinoline

Cat. No. B1370947
CAS RN: 1020253-25-1
M. Wt: 292.05 g/mol
InChI Key: VDJIPDVPISXOMB-UHFFFAOYSA-N
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Description

8-Bromo-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO . It has a molecular weight of 328.51 g/mol . The compound is also known by other names such as 8-Bromo-6-trifluoromethoxyquinoline hydrochloride .

Physical and Chemical Properties The compound has a density of 1.7±0.1 g/cm³ and a boiling point of 285.4±35.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 50.3±3.0 kJ/mol . The compound has a molar refractivity of 54.9±0.3 cm³ .

Scientific Research Applications

Synthesis and Characterization

The synthesis of substituted phenyl quinolines, including those with trifluoromethoxy groups, is significant in research. Ökten (2019) describes the use of Suzuki–Miyaura cross-coupling reactions in synthesizing various substituted phenyl quinolines, highlighting the importance of trifluoromethyl substituents in these compounds (Ökten, 2019).

Corrosion Inhibition

Research into 8-(n-bromo-R-alkoxy) quinoline derivatives, including those with trifluoromethoxy groups, has shown their potential as corrosion inhibitors. Tazouti et al. (2021) demonstrated their effectiveness in inhibiting mild steel corrosion, with their performance backed by electrochemical methods and theoretical studies (Tazouti et al., 2021).

Efficient Synthesis Techniques

Şahin et al. (2008) explored the efficient synthesis of quinoline derivatives, including those with bromo and trifluoromethyl groups. Their work contributes to the development of streamlined methods for producing these compounds, which are crucial in various research applications (Şahin et al., 2008).

Radical Bromination Applications

Yang Li (2015) explored the visible-light-induced radical bromination of quinoline derivatives. This research highlights the utility of such compounds in synthetic chemistry, particularly in the context of developing novel synthesis methods for brominated quinolines (Yang Li, 2015).

Steric Pressure Studies

Research by Schlosser et al. (2006) investigated the steric pressure effects involving trifluoromethyl groups. This study provides insights into the chemical behavior of quinolines with trifluoromethyl groups, particularly in the context of molecular interactions and reactivity (Schlosser et al., 2006).

Antimicrobial and Antimalarial Potential

Parthasaradhi et al. (2015) synthesized novel quinoline derivatives for evaluating their antimicrobial and antimalarial properties. This research signifies the potential biomedical applications of quinoline derivatives, particularly in drug development (Parthasaradhi et al., 2015).

Fluorescent Reagent Development

Weng Hui-ping (2010) focused on synthesizing a new fluorescent reagent using quinoline derivatives. The reagent demonstrated fluorescence enhancement and potential applications in trace metal ion detection (Weng Hui-ping, 2010).

Bifunctional Ambiphilic Molecule Studies

Son et al. (2010) synthesized 8-(dimesitylboryl)quinoline and explored its reactivity, including hydrolysis and coordination with various metal ions. This study demonstrates the complex chemical behavior of quinoline derivatives in coordination chemistry (Son et al., 2010).

Metabolism and Crystallographic Studies

Acheson et al. (1976) and Boyd et al. (1991) conducted studies on the metabolism and molecular structures of various quinoline derivatives. These studies contribute to understanding the biochemical interactions and structural characteristics of quinoline compounds (Acheson et al., 1976), (Boyd et al., 1991).

Photophysical and Binding Properties

Bonacorso et al. (2018) synthesized novel quinoline derivatives and analyzed their photophysical properties and biomolecular binding characteristics. This research is pivotal in understanding the interactions of quinoline derivatives at the molecular level (Bonacorso et al., 2018).

Regioflexibility in Functionalization

Marull and Schlosser (2004) explored the regioflexibility in functionalizing multiply halogenated quinolines. Their work contributes to the understanding of how different substituents affect the chemical reactivity of quinoline derivatives (Marull & Schlosser, 2004).

properties

IUPAC Name

8-bromo-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJIPDVPISXOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650577
Record name 8-Bromo-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020253-25-1
Record name 8-Bromo-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020253-25-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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